molecular formula C16H13N3O2 B2528444 N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 904032-75-3

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2528444
CAS RN: 904032-75-3
M. Wt: 279.299
InChI Key: MSPFJWUBXDRMDY-UHFFFAOYSA-N
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Description

“N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains a benzamide group and an oxadiazole group. Benzamides are a class of compounds containing a benzene ring attached to an amide functional group. They are common in a variety of biological compounds and are frequently used in the development of drugs . The oxadiazole is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .


Chemical Reactions Analysis

The chemical reactions of this compound would depend on its exact structure and the conditions under which it’s reacted. Benzamides can participate in a variety of reactions, including hydrolysis and reactions with Grignard reagents . Oxadiazoles can react with a variety of nucleophiles depending on the substitution pattern of the ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties of benzamides and oxadiazoles can be predicted, but without more specific information, it’s difficult to predict the properties of this specific compound .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Novel Amides and Their Properties

Beyond drug development, N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide has been investigated for other applications:

Antitubercular Activity

Indole derivatives derived from N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide have been evaluated for their in vitro antitubercular activity. These compounds were tested against Mycobacterium tuberculosis (H37Ra strain) and Mycobacterium bovis (BCG strain). Researchers observed promising results, suggesting potential therapeutic applications .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could be studied for potential medicinal properties, given the prevalence of benzamides and oxadiazoles in medicinal chemistry .

properties

IUPAC Name

N-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O2/c1-11-6-5-9-13(10-11)15-18-19-16(21-15)17-14(20)12-7-3-2-4-8-12/h2-10H,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPFJWUBXDRMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C(O2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(m-tolyl)-1,3,4-oxadiazol-2-yl)benzamide

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